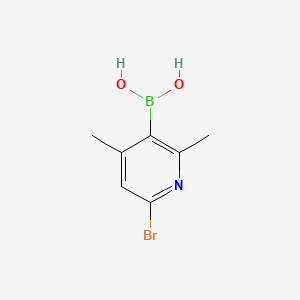

(6-Bromo-2,4-dimethylpyridin-3-yl)boronic acid

描述

(6-Bromo-2,4-dimethylpyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C7H9BBrNO2. It is characterized by the presence of a bromine atom and two methyl groups on a pyridine ring, which is further functionalized with a boronic acid group. This compound is of interest in various fields of chemistry due to its utility in organic synthesis, particularly in cross-coupling reactions.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (6-Bromo-2,4-dimethylpyridin-3-yl)boronic acid typically involves the following steps:

Bromination: Starting with 2,4-dimethylpyridine, bromination at the 6-position is achieved using brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of a suitable catalyst.

Borylation: The brominated pyridine is then subjected to borylation using boronic acid derivatives like bis(pinacolato)diboron in the presence of a palladium catalyst under inert atmosphere conditions.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yield and purity. This includes the use of continuous flow reactors, which can enhance the efficiency and scalability of the synthesis process.

化学反应分析

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid group enables participation in Pd-catalyzed Suzuki-Miyaura couplings, forming biaryl or heteroaryl bonds. While direct literature on this specific compound is limited, analogous pyridinylboronic acids exhibit predictable reactivity .

Key Conditions and Outcomes:

| Reaction Partner | Catalyst System | Base | Temperature | Product | Yield |

|---|---|---|---|---|---|

| Aryl Halides | Pd(PPh₃)₄ | K₂CO₃ | 60–100°C | Biaryl Derivatives | 63–95% |

| Heteroaryl Halides | Pd₂(dba)₃/CyJohnPhos | LiN(SiMe₃)₂ | 50–70°C | Aminated Pyridines | 48–77% |

Mechanistic Insights:

-

The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the C–C bond .

-

Steric hindrance from the 2,4-dimethyl groups may influence coupling efficiency, as observed in related systems .

Chemoselective Bromine Substitution

The bromine atom undergoes selective Pd-mediated cross-coupling or nucleophilic substitution, depending on conditions:

Palladium-Catalyzed Cross-Coupling

Examples:

Key Findings:

-

Bromine exhibits higher reactivity than chlorine in Pd-mediated reactions due to lower bond dissociation energy .

-

Steric effects from methyl groups can slow kinetics, requiring elevated temperatures .

Nucleophilic Substitution

Challenges:

-

Reactions with methoxide or amines often yield mixtures due to competing pathways .

-

Example: Methoxylation at 120°C for 10 days gave partial substitution (77% yield) .

Oxidation and Reduction

While direct data is scarce, boronic acids generally:

-

Oxidize to pyridine N-oxides using H₂O₂ or KMnO₄.

-

Reduce to alkylpyridines with LiAlH₄, though methyl groups may limit reactivity.

Protodeboronation

Under acidic or oxidative conditions, the boronic acid may undergo protodeboronation, forming 6-bromo-2,4-dimethylpyridine as a side product.

Stability and Handling Considerations

-

Storage : Under inert atmosphere at −20°C to prevent protodeboronation .

-

Solubility : Prefers polar aprotic solvents (THF, DMF) for cross-couplings .

This reactivity profile positions (6-bromo-2,4-dimethylpyridin-3-yl)boronic acid as a versatile intermediate in medicinal chemistry and materials science, particularly for constructing polysubstituted pyridines with tailored properties.

科学研究应用

Organic Synthesis

Cross-Coupling Reactions

One of the primary applications of (6-Bromo-2,4-dimethylpyridin-3-yl)boronic acid is in cross-coupling reactions, notably the Suzuki-Miyaura reaction. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl boron compounds and halides or pseudohalides, leading to the synthesis of biaryl compounds and other complex organic molecules. The compound's reactivity is enhanced by its ability to form stable complexes with palladium catalysts, facilitating efficient coupling processes .

Synthesis of Pharmaceuticals

The compound serves as an essential building block in the synthesis of various pharmaceuticals. Its application in creating complex structures is crucial for developing new drugs with enhanced efficacy and reduced side effects. For instance, it has been employed in synthesizing pyridine-based derivatives that exhibit biological activity against various diseases .

Material Science

In material science, this compound is used to modify polymeric materials. Its boronic acid group can react with diols to form dynamic covalent bonds, enabling the development of responsive materials that can change properties under specific conditions .

Antimicrobial Properties

Preliminary studies have indicated that this compound may possess antimicrobial properties. The presence of the boron atom enhances its interaction with bacterial enzymes, potentially leading to increased antibacterial activity. This characteristic opens avenues for developing new antimicrobial agents based on this compound .

Anticancer Potential

Research has shown that boronic acids can inhibit proteasome activity in cancer cells, which is crucial for cell survival. This compound's structural modifications could enhance its effectiveness against various cancer types. Case studies have demonstrated its potential to induce apoptosis in tumor cells by targeting critical pathways involved in cell proliferation .

Case Study 1: Anticancer Mechanisms

A study highlighted that compounds similar to this compound could induce apoptosis in cancer cells by inhibiting pathways essential for cell survival and proliferation. This suggests promising applications in cancer therapy .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of boronic acids revealed that these compounds could enhance interactions with bacterial enzymes, potentially leading to increased antibacterial activity. This finding supports further exploration into developing new antimicrobial agents based on this compound .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Potential antibacterial activity against various pathogens |

| Anticancer | Inhibition of proteasome activity; potential to induce apoptosis in tumor cells |

作用机制

The mechanism by which (6-Bromo-2,4-dimethylpyridin-3-yl)boronic acid exerts its effects primarily involves its participation in cross-coupling reactions. In the Suzuki-Miyaura coupling, the boronic acid group facilitates the formation of carbon-carbon bonds through the transmetalation step, where the boronic acid reacts with a palladium catalyst to form an organopalladium intermediate, which then reacts with an aryl halide to form the final product.

Molecular Targets and Pathways:

Suzuki-Miyaura Coupling: The molecular target is the palladium catalyst, and the pathway involves the formation of an organopalladium intermediate.

Oxidation and Reduction: The molecular targets are the oxidizing or reducing agents, and the pathways involve electron transfer processes.

相似化合物的比较

3-Bromopyridine boronic acid

2,6-Dimethylpyridine boronic acid

4-Bromopyridine boronic acid

These compounds share the boronic acid functionality but differ in their substitution patterns, leading to variations in their reactivity and applications.

生物活性

(6-Bromo-2,4-dimethylpyridin-3-yl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

This compound is characterized by its molecular formula and a molecular weight of 229.87 g/mol. The compound is synthesized through various methods, including cross-coupling reactions involving bromo-pyridine derivatives and boronic acids. For example, the reaction of 6-bromo-2-chloropyridine with phenylboronic acid has been documented, leading to the formation of various pyridine derivatives .

2. Biological Activity Overview

The biological activities of this compound include:

- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties. The introduction of boronic acid groups has been shown to enhance the selectivity and activity of bioactive molecules against various pathogens .

- Anticancer Potential : Boronic acids have been recognized for their anticancer properties. They can inhibit proteasome activity, which is crucial in cancer cell survival. The compound's structural modifications could potentially improve its efficacy against cancer cells .

Table 1: Summary of Biological Activities

Case Study: Anticancer Mechanisms

A study investigating the effects of boronic acids on cancer cells highlighted that compounds similar to this compound could induce apoptosis in tumor cells by inhibiting critical pathways involved in cell survival and proliferation . This suggests a promising avenue for further research into its application in cancer therapy.

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of boronic acids, indicating that the presence of a boron atom can enhance the interaction with bacterial enzymes, potentially leading to increased antibacterial activity . This opens pathways for developing new antimicrobial agents based on this compound.

4. Conclusion

This compound presents significant potential in medicinal chemistry due to its diverse biological activities. While preliminary findings are promising, further research is essential to fully elucidate its mechanisms and optimize its efficacy in therapeutic applications.

属性

IUPAC Name |

(6-bromo-2,4-dimethylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BBrNO2/c1-4-3-6(9)10-5(2)7(4)8(11)12/h3,11-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXXITYQLWOMIEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=C(C=C1C)Br)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BBrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50660633 | |

| Record name | (6-Bromo-2,4-dimethylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072944-23-0 | |

| Record name | B-(6-Bromo-2,4-dimethyl-3-pyridinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072944-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Bromo-2,4-dimethylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。